Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents and in the making of rubber chemicals and explosives .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline backbone with a fluorine atom at the 6-position, a carboxylate ester group at the 3-position, and a chlorobenzylamino group at the 4-position .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it relatively polar, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Antibacterial Properties
Ethyl 4-((3-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been studied for their potential as antimicrobial agents. A variety of quinolone compounds, including those with structural similarities to the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Additionally, quinoline-3-carboxylates have shown moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Chemical Characterization and Structural Studies
Chemical shifts, coupling constants, and substituent chemical shift values for a variety of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, including compounds structurally related to the specified compound, have been extensively characterized using NMR spectroscopy. These studies provide valuable insights into the molecular structure and properties of these compounds (Podányi et al., 1996).
Anticancer Research
Research into the synthesis and characterization of new quinazolinone-based derivatives, including ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting the potential of such compounds in anticancer therapy. These compounds have shown significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-4-3-5-12(20)8-11)14-9-13(21)6-7-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURLHJWVNQZQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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